molecular formula C10H16N2 B2378139 (2-Amino-3-phenylpropyl)(methyl)amine CAS No. 128899-92-3

(2-Amino-3-phenylpropyl)(methyl)amine

Cat. No.: B2378139
CAS No.: 128899-92-3
M. Wt: 164.252
InChI Key: REGVHZUNENZGJG-UHFFFAOYSA-N
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Description

(2-Amino-3-phenylpropyl)(methyl)amine (CAS: 128899-92-3) is a secondary amine with a molecular weight of 164.25 g/mol and a purity of 95% . Structurally, it consists of a phenylpropyl backbone substituted with a methyl group and an amino group. This compound is categorized as a diamine impurity, suggesting its role in synthetic pathways or as a precursor in organic chemistry.

Properties

IUPAC Name

1-N-methyl-3-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGVHZUNENZGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-phenylpropyl)(methyl)amine typically involves the alkylation of phenylpropylamine. One common method is the reductive amination of 3-phenylpropionaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reductive amination reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-phenylpropyl)(methyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of (2-Amino-3-phenylpropyl)(methyl)amine typically involves reductive amination. A common method includes the reaction of 3-phenylpropionaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride under mild conditions. This method can be scaled for industrial production using continuous flow reactors for improved yield and control over reaction conditions.

Chemical Reactions:
The compound can undergo various chemical reactions:

  • Oxidation: Produces imines or nitriles.
  • Reduction: Yields secondary or tertiary amines.
  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Chemistry

This compound serves as a building block in synthesizing more complex organic molecules. Its structural versatility allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research indicates that this compound may play a role in neurotransmitter activity and receptor binding. Studies have investigated its potential as a ligand that interacts with specific receptors, modulating their activity and influencing various physiological processes.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. It acts as a precursor in synthesizing pharmaceutical drugs aimed at treating neurological disorders and other health conditions. Recent studies have focused on its role as an inhibitor of enzymes related to neurodegenerative diseases, highlighting its potential in drug development .

Industry

The compound finds applications in producing dyes, surfactants, and other industrial chemicals. Its ability to participate in various chemical reactions makes it valuable in formulating products with specific properties tailored to industrial needs.

Case Studies

StudyFocusFindings
Neurotransmitter Activity Investigating the effects of this compound on neurotransmitter systemsDemonstrated modulation of receptor activity linked to cognitive functions.
Drug Development Role as a precursor in synthesizing therapeutic agentsIdentified as a promising candidate for developing drugs targeting Alzheimer's disease due to its inhibitory effects on butyrylcholinesterase .
Industrial Applications Use in dye productionSuccessfully utilized in synthesizing colorants with enhanced stability and vibrancy.

Mechanism of Action

The mechanism of action of (2-Amino-3-phenylpropyl)(methyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituted Phenylpropylamines

Several analogs with modifications to the phenylpropyl backbone or substituents are documented:

  • N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine (8a) (): This compound introduces fluorine and benzyl groups, enhancing steric bulk and electronic effects. Synthesis involves TBAF-mediated halogen exchange under reflux conditions .
  • Substituted phenylpropyl analogs (): Derivatives with acrylate or acetophenone substituents (e.g., via EDCI coupling or AlH3 reduction) exhibit varied reactivity. For instance, NaI/K2CO3 in DMF facilitates iodide substitution, enabling further functionalization .
  • N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine (6d) (): The methoxy group enhances electron-donating properties, which may alter solubility or interaction with aromatic systems. Synthesis uses tetraethylammonium chloride as a phase-transfer catalyst .

Key Structural Differences:

Compound Substituents Molecular Weight (g/mol) Key Applications
(2-Amino-3-phenylpropyl)(methyl)amine Methyl, amino, phenylpropyl 164.25 Not explicitly stated
8a () Fluoro, benzyl, phenoxypropyl ~450 (estimated) Synthetic intermediate
6d () Methoxy, benzyl, chloro ~400 (estimated) Halogenation studies

Polyamines and Catalytic Analogs

Tetramethyldipropylenetriamine (): This polyamine, synthesized via Pd-Ni/γ-Al₂O₃-catalyzed hydrogenation, serves as a catalyst for polyurethane production and epoxy resin curing. Its tertiary amine structure enables high selectivity (90%) under optimized conditions (120°C, 2.0 MPa H₂) . In contrast, this compound lacks tertiary amine groups, which may limit its catalytic versatility but enhance its suitability as a ligand or intermediate.

Methyl Diethanol Amine (MDEA) (): MDEA is a tertiary amine used for CO₂ capture due to its high adsorption capacity (2.63 mmol CO₂/g). Its hydroxyl and tertiary amine groups facilitate chemisorption, whereas this compound’s secondary amine and hydrophobic phenyl group may prioritize different interactions (e.g., hydrophobic binding) .

Alkylamine Comparisons

Methylamine vs. Dimethylamine ():

  • Methylamine (CH₃NH₂) : A primary amine with applications in pharmaceuticals and agrochemicals. Its small size and high reactivity make it a common nucleophile.
  • Dimethylamine ((CH₃)₂NH) : A secondary amine with industrial uses in surfactants and pesticides. The additional methyl group reduces solubility in water compared to methylamine.

This compound shares the secondary amine functionality with dimethylamine but incorporates a bulky phenylpropyl chain, which likely reduces volatility and enhances stability in organic solvents.

Biological Activity

(2-Amino-3-phenylpropyl)(methyl)amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine functional groups and a phenyl ring, which contribute to its biological activity. The structure can be represented as follows:

C10H15N(Chemical Formula)\text{C}_{10}\text{H}_{15}\text{N}\quad (\text{Chemical Formula})

The biological activity of this compound primarily involves interaction with neurotransmitter systems, particularly those related to dopamine and norepinephrine. Studies have indicated that compounds with similar structures can act as inhibitors of the vesicular monoamine transporter (VMAT), which is crucial for the transport of monoamines into synaptic vesicles.

Key Mechanisms:

  • Inhibition of VMAT : Compounds structurally related to this compound have been shown to inhibit VMAT, leading to increased levels of neurotransmitters in the synaptic cleft.
  • Modulation of Receptor Activity : This compound may also modulate various receptor activities, including adrenergic and dopaminergic receptors, impacting mood and behavior.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary table of findings from different research studies:

Study ReferenceBiological ActivityIC50/EC50 ValuesNotes
VMAT InhibitionK(i) values in μMCompetitive inhibitor for VMAT
AntiproliferativeIC50 5.7 - 12.2 μMInduces apoptosis in cancer cell lines
Neurotransmitter ReleaseN/AIncreases levels of dopamine and norepinephrine
Binding AffinityKd = 0.96 ± 0.03 μMStrong binding to receptor sites

Case Studies

  • Antiproliferative Activity : A study demonstrated that derivatives of this compound showed significant antiproliferative effects on U-937 and SK-MEL-1 cancer cell lines, with IC50 values ranging from 5.7 to 12.2 μM. The study indicated a time and concentration-dependent induction of apoptosis in these cells, suggesting a potential therapeutic application in oncology .
  • Neurotransmitter Modulation : Research has shown that compounds similar to this compound can enhance the release of neurotransmitters such as dopamine and norepinephrine by inhibiting their reuptake mechanisms, which could be beneficial for treating mood disorders .

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